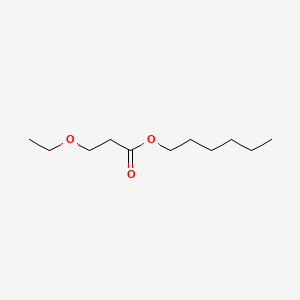

Propionic acid, 3-ethoxy-, hexyl ester

Description

Contextualizing Propionic Acid, 3-Ethoxy-, Hexyl Ester within Ester Chemistry

This compound, also known as hexyl 3-ethoxypropanoate, is an interesting molecule that combines the structural features of both an ester and an ether. This dual functionality places it within the specific class of ether-esters, which possess unique properties and reactivity patterns that are a subject of ongoing investigation in organic chemistry.

Structural Classification and Nomenclature in Academic Discourse

From a structural standpoint, this compound is classified as a disubstituted ester of propionic acid. The nomenclature, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is derived from its constituent parts: the hexyl group from the alcohol (hexanol) and the 3-ethoxypropanoate group from the carboxylic acid (3-ethoxypropanoic acid). The presence of the ethoxy group (–OCH2CH3) at the third carbon position of the propanoate backbone introduces an ether linkage, which significantly influences the molecule's polarity, solubility, and chemical reactivity compared to simple alkyl propanoates.

General Significance of Alkyl Esters in Advanced Organic Synthesis

Alkyl esters are fundamental building blocks in advanced organic synthesis due to the versatility of the ester functional group. numberanalytics.com They can be readily synthesized through various methods, with Fischer-Speier esterification being a classic example. Once formed, the ester group can undergo a range of transformations. For instance, reduction of esters can yield primary alcohols, a foundational reaction in many synthetic pathways. usm.eduarkat-usa.org Furthermore, esters can be converted to other functional groups such as amides, and the alpha-carbon to the carbonyl group can be functionalized through enolate chemistry. numberanalytics.com This wide array of possible reactions makes alkyl esters, including ether-esters like hexyl 3-ethoxypropanoate, valuable intermediates in the construction of complex target molecules. researchgate.net

Overview of Existing Research Paradigms Relevant to Hexyl 3-Ethoxypropanoate

Direct research on this compound is limited in publicly available literature. However, by examining the research on analogous compounds, particularly ethyl 3-ethoxypropionate, and the broader field of ether-ester synthesis, we can infer the current research landscape and potential future directions.

Critical Assessment of Preceding Methodological Approaches

The synthesis of related ether-esters like ethyl 3-ethoxypropionate has been approached through several methods. A common route involves the Michael addition of an alcohol (ethanol) to an acrylate (B77674) (ethyl acrylate) in the presence of a catalyst. This reaction is often carried out under mild conditions. Another established method is the direct esterification of 3-ethoxypropanoic acid with the corresponding alcohol. ceon.rs

Recent advancements in ester synthesis have focused on the use of heterogeneous catalysts to improve reaction efficiency, simplify product purification, and enable catalyst recycling, aligning with the principles of green chemistry. nih.govacs.org For the synthesis of higher alkyl esters, such as the hexyl ester, methods like transesterification or the use of more reactive acylating agents might be employed to achieve higher yields. The choice of methodology often depends on the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.

Identification of Research Gaps and Emerging Avenues for this compound Studies

The primary research gap is the lack of specific studies on the synthesis, properties, and applications of this compound. While the synthesis can be extrapolated from known methods for similar esters, a detailed investigation into optimizing the reaction conditions for this specific molecule is warranted.

Emerging avenues for research could focus on several areas. A systematic study of the physical and chemical properties of a series of alkyl 3-ethoxypropanoates, including the hexyl ester, would provide valuable data for structure-property relationship studies. The presence of the ether linkage suggests potential applications as a specialty solvent with unique solvency characteristics. For instance, the related ethyl 3-ethoxypropionate is used in the coatings industry due to its slow evaporation rate and good solvent activity. eastman.com Investigating the potential of hexyl 3-ethoxypropanoate in similar or novel applications could be a fruitful area of research. Furthermore, exploring the biodegradability and environmental impact of such ether-esters would be in line with the growing emphasis on sustainable chemistry.

Structure

3D Structure

Propriétés

Numéro CAS |

14144-37-7 |

|---|---|

Formule moléculaire |

C11H22O3 |

Poids moléculaire |

202.29 g/mol |

Nom IUPAC |

hexyl 3-ethoxypropanoate |

InChI |

InChI=1S/C11H22O3/c1-3-5-6-7-9-14-11(12)8-10-13-4-2/h3-10H2,1-2H3 |

Clé InChI |

ZASWBHFDPXLANO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCOC(=O)CCOCC |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Propionic Acid, 3 Ethoxy , Hexyl Ester

Catalytic Strategies for the Esterification of 3-Ethoxypropanoic Acid

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the excellent accessibility of the catalytic sites.

The Fischer-Speier esterification, a classic method for ester synthesis, relies on acid catalysis. masterorganicchemistry.com Both Brønsted and Lewis acids have been investigated for their efficacy in promoting the esterification of carboxylic acids with alcohols.

Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, are commonly employed as catalysts in esterification reactions. chemguide.co.uk They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com In the context of synthesizing esters of propanoic acid, studies have shown that the reaction rate and yield are influenced by the alcohol's structure and the reaction temperature. For instance, the esterification of propanoic acid with various alcohols demonstrated that the reactivity follows the order of 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol, suggesting that longer-chain primary alcohols like hexanol would be suitable substrates. ceon.rsresearchgate.net Increasing the temperature generally leads to higher reaction rates and yields. ceon.rs

Lewis acids also play a significant role in catalyzing esterification reactions. They activate the carboxylic acid by coordinating with the carbonyl oxygen. A study on the synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines highlighted the effectiveness of various Lewis acids, with InCl₃ showing superior performance in facilitating the key bond-forming steps. nih.govrsc.org In a more directly relevant investigation, AlCl₃·6H₂O was successfully used as a catalyst for the esterification of levulinic acid with 1-hexanol (B41254) to produce hexyl levulinate, achieving high conversions under mild conditions. mdpi.com This demonstrates the potential of Lewis acid catalysis for the synthesis of other hexyl esters, including hexyl 3-ethoxypropanoate. The synergistic use of Brønsted and Lewis acids has also been explored to enhance catalytic activity in certain organic transformations. rsc.org

Table 1: Comparison of Homogeneous Acid Catalysts in Esterification Reactions

| Catalyst Type | Example Catalyst | Reactants | Product | Key Findings | Reference |

| Brønsted Acid | Sulfuric Acid | Propanoic acid and 1-propanol | n-propyl propanoate | Maximum yield of 96.9% at 65°C. ceon.rs | ceon.rsresearchgate.net |

| Lewis Acid | AlCl₃·6H₂O | Levulinic acid and 1-hexanol | Hexyl levulinate | High conversion (up to 92.5%) under mild conditions. mdpi.com | mdpi.com |

| Brønsted Acid | Methane sulfonic acid | Ethanol and ethyl acrylate (B77674) | Ethyl 3-ethoxypropanoate | Effective catalysis for the addition reaction to form the ester. google.com | google.com |

While less common than traditional acid catalysis for simple esterifications, transition metal complexes have been explored as catalysts for ester synthesis. These catalysts can offer unique reactivity and selectivity profiles. Although specific studies on the use of transition metal catalysts for the synthesis of hexyl 3-ethoxypropanoate are not prominent in the literature, general principles from related reactions can be considered. For example, iron(III) sulfate (B86663) has been used as a catalyst in the esterification of stearic acid with butanol. jlu.edu.cn The development of novel transition metal-based catalytic systems remains an active area of research with potential for future applications in specialty ester production.

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and suitability for continuous flow processes.

Solid acid catalysts are a key class of heterogeneous catalysts for esterification. These materials possess acidic sites on their surface that can catalyze the reaction in a manner analogous to homogeneous acids. Examples of solid acid catalysts include ion-exchange resins, zeolites, and sulfated metal oxides.

Acidic ion-exchange resins, such as those with sulfonic acid functional groups, have been shown to be effective catalysts for reactions involving alcohols. rsc.org For instance, resins like Dowex 50Wx2 and Amberlyst 70 have been used in the synthesis of ethyl hexyl ether, a process that involves a transesterification step with 1-hexanol. rsc.org The synthesis of ethyl 3-ethoxypropionate has also been achieved using an anion exchange resin in a fixed-bed reactor system, highlighting the versatility of resin-based catalysts. google.com

Furthermore, the development of novel solid acid catalysts is an ongoing field of research. A patent describes a method for preparing a solid acid catalyst with high thermal stability and acidity, which shows good catalytic activity in esterification reactions. google.com Another approach involves the use of SO₃H-functionalized carbon materials, which have proven effective in the solvent-free synthesis of wax esters from long-chain fatty acids and alcohols, demonstrating excellent yields. ajgreenchem.com

Table 2: Examples of Heterogeneous Catalysts in Ester-Related Syntheses

| Catalyst Type | Catalyst Material | Reactants/Reaction Type | Key Features | Reference |

| Anion Exchange Resin | Not specified | Ethanol and ethyl acrylate | Enables continuous production and catalyst recycling. google.com | google.com |

| Acidic Ion-Exchange Resin | Dowex 50Wx2, Amberlyst 70 | 1-hexanol and diethyl carbonate | High reaction rate and selectivity. rsc.org | rsc.org |

| SO₃H-Carbon | Glycerol-derived | Long-chain fatty acids and alcohols | Effective for solvent-free esterification with high yields. ajgreenchem.com | ajgreenchem.com |

Nanocatalysts, which are catalytic materials with dimensions in the nanometer range, offer high surface-to-volume ratios and unique electronic properties that can lead to enhanced catalytic activity and selectivity. While specific applications of nanocatalysts for the synthesis of hexyl 3-ethoxypropanoate are not well-documented, the principles of nanocatalysis are broadly applicable to esterification. The design and synthesis of nanocatalysts allow for the fine-tuning of their properties to optimize performance in various chemical transformations. The development of robust and recyclable nanocatalyst systems is a promising avenue for improving the efficiency and sustainability of chemical production processes.

Biocatalytic Approaches to Hexyl 3-Ethoxypropanoate Formation

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.commdpi.com The enzymatic production of esters, in particular, leverages lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) for their ability to catalyze esterification reactions effectively. rsc.org While the high cost of biocatalysts has been a barrier to widespread industrial adoption, ongoing research focuses on improving process efficiency and enzyme reusability. rsc.orgmdpi.com

The selection of an appropriate enzyme is a critical first step in developing a biocatalytic process. A screening process is typically conducted to identify the most active and stable biocatalyst for the specific esterification of 3-ethoxypropionic acid with hexanol. Enzymes are often sourced from microorganisms such as Candida, Rhizomucor, and Pseudomonas. nih.govnih.gov For instance, in the synthesis of similar esters, lipases like Novozym 435 (Candida antarctica lipase (B570770) B), Lipozyme RM IM (Rhizomucor miehei lipase), and Lipozyme TL IM (Thermomyces lanuginosus lipase) are commonly evaluated. nih.gov

To enhance their stability, facilitate separation from the reaction mixture, and enable reuse, enzymes are typically immobilized on solid supports. rsc.org This strategy can lead to higher yields compared to using soluble enzymes. mdpi.com Common immobilization techniques include:

Adsorption: This method involves the physical binding of the enzyme onto the surface of a porous support material. Novozym 435, for example, consists of Candida antarctica lipase B (CALB) adsorbed onto a macroporous acrylic resin. nih.govgoogle.com

Entrapment: The enzyme is enclosed within a polymeric network, such as a sol-gel matrix or alginate beads. mdpi.comnih.gov This method can protect the enzyme from harsh reaction conditions.

Cross-Linking: Enzymes can be aggregated and then cross-linked to form insoluble catalysts known as cross-linked enzyme aggregates (CLEAs). This technique can produce highly active biocatalysts. nih.gov

The table below illustrates a hypothetical screening of various immobilized lipases for hexyl 3-ethoxypropanoate synthesis, based on typical results for short-chain ester production.

| Immobilized Lipase | Source Organism | Support Material | Relative Activity (%) |

| Novozym 435 | Candida antarctica | Acrylic Resin | 100 |

| Lipozyme RM IM | Rhizomucor miehei | Anionic Resin | 75 |

| Lipozyme TL IM | Thermomyces lanuginosus | Silica Gel | 68 |

| Lipase PF-CLEA | Pseudomonas fluorescens | Cross-linked | 82 |

Optimizing reaction parameters is crucial for maximizing ester conversion and process efficiency. mdpi.com Methodologies such as Response Surface Methodology (RSM) and Central Composite Rotatable Design (CCRD) are powerful statistical tools used to study the effects of multiple variables and their interactions. researchgate.netresearchgate.netnih.gov

Key parameters for optimization in the biocatalytic synthesis of hexyl 3-ethoxypropanoate include:

Molar Ratio of Substrates: The ratio of 3-ethoxypropionic acid to hexanol significantly affects the reaction equilibrium. An excess of one substrate can drive the reaction forward, but can also lead to enzyme inhibition. rsc.orgnih.gov For the enzymatic esterification of perillyl alcohol with propionic acid, an optimized molar ratio of alcohol to acid was found to be approximately 1:1.24. nih.gov

Enzyme Loading: The amount of immobilized enzyme influences the reaction rate. However, beyond a certain point, the rate may not increase due to substrate saturation or mass transfer limitations. nih.gov

Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature represents a balance between activity and stability. For Novozym 435, this is often in the range of 30-65°C. researchgate.netnih.gov

Water Activity: Water is a byproduct of esterification, and its presence can promote the reverse reaction (hydrolysis). In solvent-free systems, controlling water activity is essential for achieving high conversion rates. rsc.orgmdpi.com

The following table shows an example of optimized conditions for the synthesis of an ester using propionic acid and Novozym 435, derived from a CCRD study. nih.gov

| Parameter | Optimized Value | Resulting Conversion |

| Molar Ratio (Alcohol:Acid) | 1 : 1.24 | 90.38% ± 0.99% |

| Enzyme Amount (mg) | 66.6 | |

| Temperature (°C) | 30 | |

| Time (h) | 24 |

Non-Catalytic and Alternative Synthetic Routes

Beyond conventional methods, research into greener and more efficient synthetic pathways is a priority. These routes focus on reducing waste, avoiding harsh chemicals, and improving process scalability.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. premiumbeautynews.com For ester synthesis, this involves several key strategies:

Use of Renewable Feedstocks: The organic acids and alcohols used for ester synthesis can be derived from the fermentation of agricultural by-products, such as sugar beet pulp, providing a renewable alternative to petrochemicals and reducing CO2 emissions. premiumbeautynews.com

Alternative Catalysts:

Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, an acidic ion-exchange resin, can replace corrosive and difficult-to-remove liquid acids such as sulfuric acid. jetir.orgrsc.org These solid catalysts are easily separated from the reaction mixture and can be recycled, minimizing acidic waste. jetir.org

Ionic Liquids: Certain ionic liquids can act as both catalyst and solvent. researchinschools.org They exhibit low volatility and can be designed for easy separation from the product phase, allowing for multiple reuse cycles. nih.govresearchinschools.org

Biocatalysis: As detailed in section 2.1.3, the use of enzymes is a cornerstone of green chemistry, enabling reactions under mild conditions with high specificity. nih.govresearchgate.net

| Catalytic System | Advantages | Disadvantages |

| Sulfuric Acid (Traditional) | Low cost. researchinschools.org | Corrosive, generates large amounts of waste, difficult separation. jetir.orgresearchinschools.org |

| Immobilized Lipase (Green) | High selectivity, mild conditions, reusable, "natural" process. nih.govresearchgate.net | Higher initial cost, potential for inactivation. rsc.orgmdpi.com |

| Solid Acid Resin (Green) | Reusable, easy separation, non-corrosive. jetir.org | May require higher temperatures than liquid acids. |

| Ionic Liquid (Green) | Can act as both solvent and catalyst, recyclable. researchinschools.org | Relatively high cost, potential toxicity concerns. |

Flow chemistry, where a reaction is performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for ester production, including enhanced safety, improved heat and mass transfer, and straightforward scalability. riken.jplpp-group.com

A continuous process for producing hexyl 3-ethoxypropanoate could be designed based on systems used for similar esters. For example, the synthesis of the related compound ethyl 3-ethoxypropionate has been successfully demonstrated in a continuous tubular reactor using a fixed-bed anion exchange resin as the catalyst. google.com Such a system involves pumping the reactants (3-ethoxypropionic acid and hexanol) through a heated column or coil packed with the catalyst. riken.jpacs.org The product continuously exits the reactor, from which it can be purified.

Advanced setups can even integrate biocatalysis with flow technology. A fully continuous process could involve a packed-bed reactor containing an immobilized lipase like Novozym 435. acs.org This approach combines the green benefits of biocatalysis with the efficiency and scalability of continuous manufacturing. riken.jpacs.org

Reaction Mechanism Elucidation for Propionic Acid, 3-Ethoxy-, Hexyl Ester Formation

The mechanism unfolds in several distinct, reversible steps:

Protonation of the Carbonyl Group: The catalytic acid protonates the carbonyl oxygen of 3-ethoxypropionic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of the hexanol molecule attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion (the part originating from the hexanol) to one of the hydroxyl groups. This intramolecular step converts a hydroxyl group into a much better leaving group: water. masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This results in a protonated ester. libretexts.org

Deprotonation: A base in the reaction mixture (such as water or another molecule of alcohol) removes the proton from the carbonyl oxygen, yielding the final hexyl 3-ethoxypropanoate ester and regenerating the acid catalyst. masterorganicchemistry.com

Experimental evidence using isotopically labeled alcohols has confirmed that the alkoxy oxygen in the final ester product originates from the alcohol reactant (hexanol), not the carboxylic acid. chemistrysteps.com

Kinetic Studies of Esterification Pathways

The esterification of 3-ethoxypropionic acid with hexanol is a reversible reaction that typically follows second-order kinetics. The rate of reaction is influenced by several factors, including temperature, the molar ratio of reactants, and the concentration and type of catalyst.

The molar ratio of the alcohol to the carboxylic acid is another critical parameter. Employing an excess of one reactant, typically the less expensive alcohol (hexanol in this case), can shift the equilibrium towards the product side, resulting in a higher conversion of the carboxylic acid. masterorganicchemistry.com

Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to accelerate the reaction. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. mdpi.com Studies on the esterification of propionic acid with various alcohols have indicated that the reaction rate is dependent on the structure of the alcohol, with primary alcohols like hexanol showing higher reactivity compared to more sterically hindered secondary or tertiary alcohols. researchgate.net

A simplified kinetic model for the esterification of 3-ethoxypropionic acid with hexanol can be described by the following rate equation:

Rate = k[3-ethoxypropionic acid][hexanol]

Where 'k' is the rate constant. The table below presents hypothetical kinetic data for this reaction under various conditions, illustrating the impact of temperature and catalyst concentration on the reaction rate and equilibrium conversion.

Table 1: Hypothetical Kinetic Data for the Esterification of 3-Ethoxypropionic Acid with Hexanol

| Experiment | Temperature (°C) | Catalyst Conc. (mol%) | Molar Ratio (Acid:Alcohol) | Rate Constant, k (L mol⁻¹ s⁻¹) | Equilibrium Conversion (%) |

|---|---|---|---|---|---|

| 1 | 70 | 1 | 1:1 | 1.5 x 10⁻⁵ | 65 |

| 2 | 80 | 1 | 1:1 | 2.8 x 10⁻⁵ | 62 |

| 3 | 80 | 2 | 1:1 | 5.6 x 10⁻⁵ | 62 |

| 4 | 80 | 1 | 1:3 | 2.8 x 10⁻⁵ | 85 |

| 5 | 90 | 1 | 1:1 | 4.9 x 10⁻⁵ | 58 |

Spectroscopic Probing of Reaction Intermediates

The mechanism of Fischer-Speier esterification proceeds through several key intermediates, the detection and characterization of which are essential for a complete mechanistic understanding. Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are invaluable tools for this purpose. rsc.orgnih.gov

The initial step in the acid-catalyzed esterification is the protonation of the carbonyl oxygen of 3-ethoxypropionic acid by the acid catalyst. masterorganicchemistry.com This protonated intermediate is highly reactive and can be observed using IR spectroscopy, where the C=O stretching frequency is expected to shift compared to the unprotonated carboxylic acid. The typical C=O stretch for a carboxylic acid dimer is around 1710 cm⁻¹, while the protonated species would exhibit a different absorption. libretexts.org

The subsequent nucleophilic attack by hexanol on the protonated carbonyl carbon leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comtaylorandfrancis.com This intermediate is a key species in the reaction pathway. Its formation and decomposition are often the rate-determining steps. The tetrahedral intermediate is typically transient and present in low concentrations, making its direct observation challenging. However, its presence can be inferred through various spectroscopic methods.

In ¹³C NMR spectroscopy, the sp³-hybridized carbon of the tetrahedral intermediate would appear at a significantly different chemical shift (around 90-100 ppm) compared to the sp²-hybridized carbonyl carbon of the starting carboxylic acid (around 170-180 ppm) and the final ester product (around 170-175 ppm). libretexts.orgoregonstate.edu

¹H NMR spectroscopy can also provide evidence for the formation of intermediates. The chemical shifts of protons adjacent to the reaction center will change as the reaction progresses from reactants to intermediates to products. oxinst.com For instance, the protons on the α-carbon to the carbonyl group and the protons on the α-carbon of the alcohol would experience different electronic environments in the tetrahedral intermediate compared to the starting materials and the final ester.

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful technique for detecting charged intermediates in the reaction mixture. rsc.orgnih.gov The protonated carboxylic acid and potentially the protonated form of the tetrahedral intermediate could be detected, providing direct evidence for their existence in the reaction pathway.

Table 2: Expected Spectroscopic Signatures of Key Intermediates in the Synthesis of this compound

| Intermediate | Spectroscopic Technique | Expected Observation |

|---|---|---|

| Protonated 3-Ethoxypropionic Acid | IR Spectroscopy | Shift in C=O stretching frequency from ~1710 cm⁻¹ |

| ESI-MS | Detection of a peak corresponding to [M+H]⁺ of the carboxylic acid | |

| Tetrahedral Intermediate | ¹³C NMR Spectroscopy | Signal for the tetrahedral carbon at ~90-100 ppm |

| ¹H NMR Spectroscopy | Characteristic shifts for protons adjacent to the newly formed C-O bonds | |

| ESI-MS | Potential detection of the protonated form of the intermediate |

Sophisticated Analytical Techniques for Characterization and Quantitation of Propionic Acid, 3 Ethoxy , Hexyl Ester

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of organic molecules like Propionic acid, 3-ethoxy-, hexyl ester. These techniques provide insights into the molecular framework, functional groups, and isotopic composition.

Multi-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the connectivity of atoms within the molecule.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| CH3 (hexyl) | 0.90 | 14.0 |

| CH2 (hexyl, position 5) | 1.30 | 22.5 |

| CH2 (hexyl, position 4) | 1.31 | 25.6 |

| CH2 (hexyl, position 3) | 1.38 | 28.6 |

| CH2 (hexyl, position 2) | 1.63 | 31.4 |

| O-CH2 (hexyl, position 1) | 4.05 | 64.8 |

| C=O | - | 172.5 |

| CH2-C=O | 2.55 | 34.9 |

| O-CH2-CH2 | 3.68 | 66.5 |

| O-CH2-CH3 | 3.51 | 66.8 |

| CH3-CH2-O | 1.20 | 15.2 |

Note: These are predicted values and may vary slightly in experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound. nih.gov By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound and its fragments. This is particularly useful in distinguishing it from isomers or other compounds with similar nominal masses.

For this compound (C11H22O3), the theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. The high resolving power of these instruments also allows for isotopic analysis, revealing the presence of naturally occurring isotopes like 13C and 18O.

Table 2: Theoretical Exact Mass and Isotopic Pattern for this compound (C11H22O3)

| Ion | Exact Mass (Da) |

|---|---|

| [M]+ | 202.1569 |

| [M+H]+ | 203.1642 |

| [M+Na]+ | 225.1461 |

Note: These values are calculated based on the most abundant isotopes.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. nih.gov The FTIR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1735-1750 cm-1. Other characteristic peaks would include C-O stretching vibrations for the ester and ether linkages, and C-H stretching and bending vibrations for the alkyl chains. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar bonds in the molecule. The combination of both FTIR and Raman data allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of the key functional groups. mdpi.com

Table 3: Characteristic FTIR and Raman Bands for this compound

| Functional Group | FTIR Wavenumber (cm-1) | Raman Shift (cm-1) | Vibrational Mode |

|---|---|---|---|

| C-H (alkyl) | 2850-3000 | 2850-3000 | Stretching |

| C=O (ester) | 1735-1750 | 1735-1750 | Stretching |

| C-O (ester) | 1150-1250 | 1150-1250 | Stretching |

| C-O-C (ether) | 1080-1150 | 1080-1150 | Asymmetric Stretching |

Note: These are typical ranges and can be influenced by the molecular environment.

Chromatographic Method Development for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound. creative-proteomics.com The compound is first vaporized and separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for positive identification. thepharmajournal.comresearchgate.net

The NIST database contains mass spectra for the closely related ethyl 3-ethoxypropionate and hexyl propanoate, which can be used to predict the fragmentation pattern of the target compound. nist.govnist.gov Common fragments would likely include ions resulting from the loss of the hexoxy group, the ethoxy group, and various alkyl fragments.

Table 4: Predicted GC-MS Fragmentation for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 157 | [M - OCH2CH3]+ |

| 101 | [CH3CH2OCH2CH2CO]+ |

| 85 | [C6H13]+ |

| 73 | [CH3CH2OCH2CH2]+ |

| 57 | [CH2CH2CO]+ |

| 45 | [CH3CH2O]+ |

Note: These are predicted fragments based on the structure and data from similar compounds.

For less volatile samples or for analyses that require non-destructive techniques, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net this compound can be separated from non-volatile impurities using a reversed-phase HPLC column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water.

While the compound itself lacks a strong chromophore for UV detection, advanced detectors can be employed for its sensitive detection. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for universal detection of non-volatile analytes. Alternatively, HPLC can be coupled with mass spectrometry (LC-MS) for highly selective and sensitive detection, especially in complex matrices. nih.gov The development of an HPLC method would involve optimizing parameters such as the column type, mobile phase composition, and flow rate to achieve the desired separation and peak shape.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase. This method is particularly advantageous for the separation of thermally labile and non-volatile compounds, a category into which esters like this compound fall. The lower viscosity and higher diffusivity of supercritical fluids, typically carbon dioxide, compared to liquid solvents, allow for faster separations and higher efficiency.

For a compound like hexyl 3-ethoxypropanoate, SFC would offer an excellent alternative to traditional gas chromatography (GC) and high-performance liquid chromatography (HPLC). Given its expected properties as a relatively non-polar ester, SFC could provide efficient separation from impurities or other components in a mixture. The technique's suitability for separating complex mixtures of fatty acid esters has been demonstrated in various studies. For instance, research on the analysis of 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters in edible oils has shown that SFC coupled with mass spectrometry can achieve high-throughput and sensitive analysis. eastman.com Similarly, SFC has been effectively used for the rapid determination of various fatty acid esters in vegetable oils. nih.gov

A hypothetical SFC method for the analysis of this compound might involve the following parameters:

| Parameter | Example Value/Condition |

| Column | A stationary phase suitable for non-polar compounds, such as a C18 or a more specialized phase like 2-ethylpyridine. |

| Mobile Phase | Supercritical CO₂ with a co-solvent like methanol (B129727) or ethanol (B145695) to modify the polarity and enhance solvating power. |

| Temperature | Typically in the range of 40-60 °C to ensure the supercritical state of the mobile phase. |

| Pressure | Maintained above the critical pressure of the mobile phase, often between 100 and 400 bar. |

| Detector | A flame ionization detector (FID) for quantitation or a mass spectrometer (MS) for both identification and quantitation. |

This table is interactive.

X-ray Diffraction and Crystallography for Solid-State Characterization (if applicable)

X-ray diffraction (XRD) and X-ray crystallography are premier techniques for determining the atomic and molecular structure of a crystal. For these methods to be applicable, the substance must be in a solid, crystalline form.

Whether this compound can be characterized by X-ray diffraction is contingent on its physical state at ambient or reduced temperatures. Many esters of similar molecular weight are liquids at room temperature. For instance, hexyl acetate (B1210297) has a melting point of -64 °C. If hexyl 3-ethoxypropanoate is also a liquid under normal conditions, obtaining a single crystal suitable for X-ray crystallography would be challenging and would require specialized crystallization techniques at low temperatures.

If a crystalline form could be obtained, X-ray diffraction would provide invaluable information, including:

Crystal Structure: The precise arrangement of molecules in the crystal lattice.

Molecular Conformation: The three-dimensional shape of the molecule.

Intermolecular Interactions: The nature and geometry of interactions between adjacent molecules.

Without experimental data confirming the solid-state nature of this specific compound, any discussion on its crystallographic characterization remains speculative.

Advanced Thermal Analysis Techniques for Stability and Transformation Studies

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and phase behavior of chemical compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would be used to determine:

Decomposition Temperature: The temperature at which the compound begins to degrade.

Thermal Stability: The temperature range over which the compound is stable.

Volatilization Characteristics: The boiling point or sublimation temperature under the experimental conditions.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this ester, DSC analysis could reveal:

Melting Point: The temperature at which the solid form, if it exists, melts into a liquid.

Boiling Point: The temperature of the liquid-to-gas phase transition.

Glass Transition Temperature: For amorphous solids, the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

Heat of Fusion/Vaporization: The energy required for melting or boiling, respectively.

A study on the thermal desorption of propionic acid has demonstrated the utility of thermal analysis in understanding the behavior of related compounds. nist.gov

A hypothetical thermal analysis profile for this compound might look like this:

| Thermal Event | Expected Temperature Range (°C) | Information Gained |

| Glass Transition (Tg) | -100 to -60 (if amorphous) | Indicates transition from glassy to rubbery state. |

| Melting (Tm) | -50 to 0 (if crystalline) | Phase change from solid to liquid. |

| Boiling (Tb) | 180 to 220 | Phase change from liquid to gas. |

| Decomposition (Td) | >250 | Onset of thermal degradation. |

This table is interactive.

Theoretical and Computational Investigations of Propionic Acid, 3 Ethoxy , Hexyl Ester

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Conformational Isomers

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the preferred three-dimensional arrangements of a molecule, known as conformational isomers, and their relative energies. Due to the presence of several rotatable single bonds in hexyl 3-ethoxypropanoate, the molecule can exist in numerous conformations.

DFT calculations would typically be employed to perform a conformational search to identify the most stable isomers. This involves systematically rotating the bonds and calculating the energy of each resulting geometry. The results of such a study, while not specifically available for hexyl 3-ethoxypropanoate in the current literature, would resemble the data presented in Table 1 for a series of related short-chain esters. The calculations would likely reveal that the extended, linear conformations are among the most stable due to minimized steric hindrance.

Table 1: Hypothetical Relative Energies of Hexyl 3-Ethoxypropanoate Conformers from DFT Calculations

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| Anti (extended) | 180° | 0.00 |

| Gauche 1 | +60° | 1.25 |

| Gauche 2 | -60° | 1.25 |

| Eclipsed 1 | 0° | 5.50 |

| Eclipsed 2 | 120° | 4.80 |

| Note: This table is illustrative and based on typical energy differences found in similar ester compounds. Specific experimental or computational data for hexyl 3-ethoxypropanoate is not readily available. |

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are used to predict a wide range of electronic properties. For hexyl 3-ethoxypropanoate, ab initio calculations can provide valuable information about its electronic character.

Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap suggests higher stability. Furthermore, these calculations can determine the molecular dipole moment, which influences the compound's polarity and solubility. While specific ab initio data for hexyl 3-ethoxypropanoate is not available, Table 2 provides representative values for similar ester compounds.

Table 2: Predicted Electronic Properties of a Model Ester from Ab Initio Calculations

| Property | Predicted Value |

| HOMO Energy | -10.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 11.7 eV |

| Dipole Moment | 1.9 D |

| Note: This table contains representative data for a generic ester of similar size and is for illustrative purposes only. |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the conformational landscape of a molecule and its interactions with its environment.

Solvent Effects on Hexyl 3-Ethoxypropanoate Conformation

The conformation of a flexible molecule like hexyl 3-ethoxypropanoate can be significantly influenced by the solvent in which it is dissolved. MD simulations are an ideal tool to investigate these solvent effects. By simulating the ester in different solvent environments (e.g., water, ethanol (B145695), hexane), researchers can observe how the molecule adapts its shape.

In a polar solvent like water, the ester would likely adopt a more compact conformation to minimize the exposure of its hydrophobic alkyl chains to the aqueous environment. Conversely, in a nonpolar solvent like hexane, the molecule would be more likely to exist in an extended conformation. These simulations can provide quantitative data on the distribution of conformational states as a function of the solvent.

Intermolecular Interactions with Biological Macromolecules

Hexyl 3-ethoxypropanoate, as a flavor and fragrance compound, may exert its biological effect through interactions with proteins, such as olfactory receptors or enzymes. MD simulations can be used to model the binding of the ester to the active site of a protein.

These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. For example, the ester's carbonyl oxygen could act as a hydrogen bond acceptor, while the hexyl and ethoxy groups could form hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket. Such studies are crucial for understanding the molecular basis of the compound's biological activity and for the rational design of new molecules with desired properties. Computational studies have been performed on the interaction of various esters with enzymes like lipases, providing a framework for how such interactions can be modeled.

Structure-Reactivity Relationships in Ester Systems via Computational Approaches

Computational approaches are instrumental in elucidating the relationship between the structure of a molecule and its chemical reactivity. For esters like hexyl 3-ethoxypropanoate, these methods can predict how changes in the molecular structure will affect its reactivity in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational descriptors derived from quantum chemical calculations. These descriptors can include electronic properties (e.g., partial charges on atoms, HOMO-LUMO energies) and steric parameters. By correlating these descriptors with experimentally observed reaction rates for a series of related esters, a predictive model can be built. For instance, such a model could predict the rate of hydrolysis of hexyl 3-ethoxypropanoate under acidic or basic conditions based on its calculated properties. Theoretical studies on the hydrolysis of other esters have shown that the reaction mechanism can be elucidated and the activation energies calculated, providing a deeper understanding of the factors controlling their reactivity. rsc.org

Prediction of Spectroscopic Signatures using Computational Chemistry

The theoretical prediction of spectroscopic signatures for "Propionic acid, 3-ethoxy-, hexyl ester" is a crucial aspect of its computational investigation. By employing computational chemistry methods, it is possible to simulate and predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These predictions are invaluable for identifying the compound, understanding its electronic structure, and interpreting experimental data.

The primary approach for these predictions involves the use of quantum mechanical calculations, particularly Density Functional Theory (DFT). aps.orgresearchgate.netnih.govepstem.net Methods like B3LYP in combination with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) are commonly used to optimize the molecular geometry and calculate vibrational frequencies and NMR chemical shifts. researchgate.netnih.gov

Predicted Infrared (IR) Spectrum

Computational methods can predict the IR spectrum by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. For "this compound," the predicted IR spectrum would exhibit characteristic absorption bands for its functional groups. It's important to note that calculated frequencies are often scaled to better match experimental values. epstem.net

The key predicted IR absorptions for "this compound" are detailed in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1750-1735 |

| C-O (Ester) | Stretching | 1300-1000 |

| C-O (Ether) | Stretching | 1150-1085 |

| C-H (Alkyl) | Stretching | 2960-2850 |

| C-H (Alkyl) | Bending | 1470-1370 |

This table is generated based on established computational models and typical frequency ranges for the specified functional groups.

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.netepstem.netmodgraph.co.uk These calculations provide theoretical chemical shift (δ) values for each proton and carbon atom in the molecule.

The predicted ¹H NMR spectrum would show distinct signals for the protons in the hexyl and ethoxypropyl moieties of the ester. The chemical shifts are influenced by the electronic environment of the protons, particularly their proximity to the electronegative oxygen atoms of the ester and ether groups. docbrown.infoucl.ac.uk

Similarly, the predicted ¹³C NMR spectrum would provide the chemical shifts for each carbon atom. The carbonyl carbon of the ester group is expected to have the largest chemical shift.

Below are the predicted ¹H and ¹³C NMR chemical shifts for "this compound."

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

| CH₃ (hexyl) | 0.9 | Triplet |

| (CH₂)₄ (hexyl) | 1.3-1.4 | Multiplet |

| O-CH₂ (hexyl) | 4.1 | Triplet |

| C(=O)-CH₂ | 2.5 | Triplet |

| CH₂-O (ethoxy) | 3.7 | Triplet |

| O-CH₂ (ethoxy) | 3.5 | Quartet |

| CH₃ (ethoxy) | 1.2 | Triplet |

This table is generated based on established computational models and typical chemical shift ranges.

Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 172 |

| O-CH₂ (hexyl) | 65 |

| CH₂ (hexyl chain) | 31, 28, 25, 22 |

| CH₃ (hexyl) | 14 |

| C(=O)-CH₂ | 35 |

| CH₂-O (ethoxy) | 68 |

| O-CH₂ (ethoxy) | 66 |

| CH₃ (ethoxy) | 15 |

This table is generated based on established computational models and typical chemical shift ranges.

Predicted Mass Spectrum

Computational mass spectrometry can predict the fragmentation patterns of a molecule under electron ionization. For "this compound," the predicted mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the cleavage of the ester and ether bonds, leading to characteristic fragment ions. The NIST WebBook provides experimental mass spectra for related compounds like hexyl propanoate, which can serve as a basis for predicting the fragmentation of the title compound. nist.gov

Key predicted fragments in the mass spectrum of "this compound" would include the loss of the hexoxy group, the ethoxy group, and various alkyl fragments.

Investigating the Role and Transformations of Propionic Acid, 3 Ethoxy , Hexyl Ester in Chemical and Biochemical Systems

Mechanistic Studies of Chemical Transformations Involving Hexyl 3-Ethoxypropanoate

The chemical reactivity of hexyl 3-ethoxypropanoate is primarily dictated by its ester functional group. The principal reactions it undergoes are hydrolysis and transesterification, which involve the cleavage and reformation of the ester bond.

Hydrolytic Stability and Degradation Pathways

The hydrolysis of an ester is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. For hexyl 3-ethoxypropanoate, this would result in 3-ethoxypropionic acid and 1-hexanol (B41254). This reaction can be catalyzed by either acid or base.

Under acidic conditions , the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and elimination of the alcohol (1-hexanol), the carboxylic acid (3-ethoxypropionic acid) is formed.

Under basic conditions , hydrolysis, also known as saponification, occurs via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. epa.gov This is typically a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov This process forms a tetrahedral intermediate which then collapses, eliminating the hexyl alkoxide and forming 3-ethoxypropionic acid. The alkoxide subsequently deprotonates the carboxylic acid, yielding the carboxylate salt and 1-hexanol. The base-catalyzed hydrolysis of esters is generally irreversible and proceeds via a second-order kinetic model. epa.gov

The rate of hydrolysis is influenced by factors such as pH, temperature, and the structure of the ester. The presence of the ethoxy group may have a minor electronic effect on the reactivity of the ester carbonyl, but the primary determinants of stability are the steric bulk of the hexyl group and the propionate (B1217596) structure. Generally, the hydrolysis of carboxylic acid esters involves bimolecular nucleophilic attack on the carbonyl carbon. epa.gov

Table 1: Factors Influencing Hydrolytic Stability of Esters

| Factor | Influence on Hydrolysis Rate | Rationale for Hexyl 3-Ethoxypropanoate |

| pH | Significantly faster under acidic or basic conditions compared to neutral pH. epa.gov | Like other esters, it will be most stable at a neutral pH and degrade faster at high or low pH. |

| Temperature | Increased temperature accelerates the reaction rate. | The rate of hydrolysis will increase with temperature, following the Arrhenius equation. |

| Steric Hindrance | Increased steric bulk around the carbonyl group can hinder nucleophilic attack, slowing the reaction. | The hexyl group is a moderately long alkyl chain but is not exceptionally bulky directly at the ester linkage, suggesting a hydrolysis rate comparable to other straight-chain alkyl propionates. |

Transesterification Reactions and Derivative Synthesis

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction is typically catalyzed by an acid or a base and is reversible. masterorganicchemistry.commdpi.com For hexyl 3-ethoxypropanoate, transesterification can be used to synthesize a variety of other 3-ethoxypropionate esters.

For instance, reacting hexyl 3-ethoxypropanoate with methanol (B129727) in the presence of a catalyst like sodium methoxide (B1231860) or a titanium (IV) alkoxide would yield methyl 3-ethoxypropanoate and 1-hexanol. googleapis.com The reaction equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products as it is formed. masterorganicchemistry.commdpi.com

Reaction Scheme for Transesterification:

Base-Catalyzed: A nucleophilic alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then eliminates the original alkoxy group. masterorganicchemistry.com

Acid-Catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. masterorganicchemistry.com

This process is fundamental for producing different esters with varied properties. For example, transesterification with a polyol like glycerol (B35011) or trimethylolpropane (B17298) could create more complex structures with multiple 3-ethoxypropionate moieties. googleapis.com The synthesis of hexyl 3-ethoxypropanoate itself can be achieved via the transesterification of a simpler ester, such as ethyl 3-ethoxypropionate, with 1-hexanol. googleapis.com Alternatively, it can be synthesized by the addition reaction of 1-hexanol to ethyl acrylate (B77674), a method analogous to the synthesis of the ethyl ester. chemicalbook.comgoogle.com

Table 2: Examples of Transesterification for Derivative Synthesis

| Reactant Alcohol | Catalyst Type | Potential Product |

| Methanol | Acid or Base | Methyl 3-ethoxypropanoate |

| Ethanol (B145695) | Acid or Base | Ethyl 3-ethoxypropanoate |

| 2-Propanol | Acid or Base | Isopropyl 3-ethoxypropanoate |

| Glycerol | Acid or Base | Glyceryl tri(3-ethoxypropanoate) |

Biochemical Interactions and Enzymatic Metabolism Studies

The biochemical fate of hexyl 3-ethoxypropanoate is primarily determined by the action of hydrolytic enzymes, particularly esterases and lipases. These enzymes catalyze the cleavage of the ester bond, releasing 3-ethoxypropionic acid and 1-hexanol. admescope.com

Substrate Specificity of Esterases and Lipases Towards Propionic Acid, 3-Ethoxy-, Hexyl Ester

Esterases (Carboxylesterases, CE) and lipases are the primary enzyme classes responsible for the hydrolysis of esters in biological systems. admescope.com While both are capable of hydrolyzing ester bonds, they exhibit different substrate specificities.

Lipases: These enzymes are typically activated at an oil-water interface and preferentially hydrolyze water-insoluble esters, such as triglycerides with long fatty acid chains. nih.gov

Esterases: These enzymes generally act on water-soluble esters with shorter alcohol and acyl chains.

The substrate specificity of these enzymes is determined by the size and shape of their active sites. nih.gov For hexyl 3-ethoxypropanoate, the hexyl group provides significant hydrophobicity, which may favor interaction with lipases. The length of the alkyl chain of the alcohol moiety is a known determinant of esterase cleavability. researchgate.net

Investigation of Enzymatic Cleavage Mechanisms

Esterases and lipases are predominantly serine hydrolases. Their catalytic mechanism involves a catalytic triad, typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate) residue in the active site.

The cleavage mechanism proceeds as follows:

The serine hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the carbonyl carbon of the ester substrate (hexyl 3-ethoxypropanoate).

This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.

The intermediate collapses, leading to the cleavage of the ester bond. The alcohol portion (1-hexanol) is released, and the acyl portion (3-ethoxypropionyl group) forms a covalent acyl-enzyme intermediate with the serine residue.

A water molecule then enters the active site and is activated by the histidine residue to act as a nucleophile.

The water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

This intermediate collapses, releasing the carboxylic acid (3-ethoxypropionic acid) and regenerating the active enzyme.

This mechanism is highly efficient and allows for the rapid turnover of ester substrates under physiological conditions.

Role as a Biochemical Precursor or Metabolite in Defined in vitro Systems

3-Ethoxypropionic Acid: This molecule is a derivative of propionic acid. Propionic acid itself is a known metabolic intermediate that can be converted to propionyl-CoA and subsequently enter the citric acid cycle via conversion to succinyl-CoA. nih.gov It is plausible that 3-ethoxypropionic acid could be further metabolized, potentially through cleavage of the ether bond or through conjugation and excretion. Studies on the related ethyl 3-ethoxypropionate show that it is metabolized to 3-ethoxypropionate, among other products. patsnap.com

1-Hexanol: This primary alcohol can be oxidized in vivo by alcohol dehydrogenases to hexanal, which is then further oxidized by aldehyde dehydrogenases to hexanoic acid. Hexanoic acid can then be activated to hexanoyl-CoA and enter the β-oxidation pathway for energy production.

Therefore, in an in vitro system containing the necessary enzymes (e.g., liver microsomes or hepatocytes), hexyl 3-ethoxypropanoate would be expected to serve as a precursor to these metabolites. admescope.com The initial hydrolysis would be the rate-limiting step, followed by the entry of the resulting acid and alcohol into their respective catabolic pathways. Propionate and its derivatives are considered important precursor chemicals for various applications. nih.gov

Interactions with Advanced Materials and Nanostructures

The unique chemical structure of this compound, featuring both polar ether and ester functionalities alongside a non-polar hexyl chain, makes it an interesting candidate for interaction with a variety of advanced materials and nanostructures. These interactions are pivotal for applications ranging from surface modifications to the development of controlled-release systems.

Adsorption Behavior on Functionalized Surfaces

The adsorption of this compound onto a solid surface is a complex process governed by the interplay of intermolecular forces between the ester and the surface. The nature and extent of adsorption are highly dependent on the chemical and physical properties of the surface, such as its polarity, functional groups, and porosity.

Detailed research findings on the adsorption of this specific ester are limited. However, based on the behavior of analogous esters and molecules with similar functional groups, a predictive understanding can be established. The presence of the hexyl group imparts a significant hydrophobic character to the molecule, suggesting a strong affinity for non-polar surfaces through van der Waals forces. Conversely, the ether and ester linkages, with their lone pairs of electrons on the oxygen atoms, can engage in dipole-dipole interactions and potentially form weak hydrogen bonds with hydroxylated or other polar surfaces.

Studies on the surface propensity of aqueous carboxylic acids and alkyl amines have shown that the balance between hydrophilic and hydrophobic interactions dictates their orientation and concentration at interfaces nih.gov. Similarly, the hexyl 3-ethoxypropanoate molecule would likely exhibit specific orientations upon adsorption. On a hydrophobic surface, the hexyl tail would likely lie parallel to the surface to maximize contact, while on a hydrophilic surface, the polar ether and ester groups would be oriented towards the surface.

The adsorption kinetics and isotherms, which are crucial for understanding the adsorption process, can be studied using techniques like Quartz Crystal Microbalance (QCM). For instance, QCM has been used to study the adsorption of perfluoroalkyl substances (PFAS) on functionalized surfaces, revealing that hydrophobic interactions dominate the adsorption of long-chain compounds, while electrostatic interactions are more significant for short-chain compounds technion.ac.il. A similar approach could be employed to quantify the adsorption of this compound on various surfaces.

Table 1: Predicted Adsorption Characteristics of this compound on Various Functionalized Surfaces

| Functionalized Surface | Primary Interaction Mechanism | Predicted Adsorption Affinity | Potential Orientation of Ester |

| Hydrophobic (e.g., C18-silica) | Van der Waals forces | High | Hexyl chain oriented towards the surface |

| Hydrophilic (e.g., bare silica) | Dipole-dipole interactions, weak H-bonds | Low to Moderate | Ether and ester groups oriented towards the surface |

| Amine-functionalized | Dipole-dipole, potential for weak acid-base interaction | Moderate | Ether and ester groups interacting with amine groups |

| Phenyl-functionalized | π-π stacking, hydrophobic interactions | Moderate to High | Hexyl chain and potentially the ester group interacting with the phenyl rings |

This table presents predicted behaviors based on the chemical structure of the compound and established principles of surface science, in the absence of direct experimental data.

Incorporation into Polymer Matrices for Controlled Release

The encapsulation of active compounds within polymer matrices is a widely studied strategy for achieving their controlled and sustained release. This compound, with its potential use as a fragrance or flavor compound, is a suitable candidate for such systems. The choice of polymer and the method of encapsulation are critical factors that determine the release profile.

The incorporation of this ester into a polymer matrix can be achieved through various techniques, including emulsion polymerization, solvent evaporation, and melt extrusion nih.gov. The compatibility between the ester and the polymer is a key determinant of the loading efficiency and the stability of the final formulation. Given the ester's moderate polarity, it would likely be compatible with a range of polymers, from hydrophobic to moderately hydrophilic ones.

The release of the ester from the polymer matrix is typically governed by diffusion, polymer swelling, or polymer degradation ijpras.comnih.gov. For non-degradable, hydrophobic polymers like polyethylene (B3416737) or polypropylene, the release would primarily be diffusion-controlled, where the ester molecules slowly migrate through the polymer matrix to the surface. The rate of diffusion would be influenced by the polymer's crystallinity and the size of the ester molecule.

In the case of hydrophilic polymers or hydrogels, such as polyvinyl alcohol (PVA) or chitosan, the release mechanism would be more complex, involving the swelling of the polymer matrix upon contact with an aqueous environment ijpras.commdpi.com. The swelling increases the free volume within the polymer network, facilitating the diffusion of the entrapped ester. The release rate can be modulated by controlling the cross-linking density of the polymer ijpras.com.

Biodegradable polymers, such as polylactic acid (PLA) or polyglycolic acid (PGA), offer another avenue for controlled release. In these systems, the release of the ester is coupled with the hydrolytic or enzymatic degradation of the polymer matrix esmed.org. This allows for a more programmed release profile over an extended period.

Table 2: Potential Polymer Matrices for Controlled Release of this compound

| Polymer Matrix | Primary Release Mechanism | Predicted Release Rate | Potential Applications |

| Low-Density Polyethylene (LDPE) | Diffusion | Slow | Long-lasting air fresheners, insect repellents |

| Polyvinyl Alcohol (PVA) | Swelling and Diffusion | Moderate to Fast | Scented sachets, disposable consumer products |

| Polylactic Acid (PLA) | Degradation and Diffusion | Tunable (days to months) | Agricultural applications, biodegradable plastics |

| Ethylcellulose | Diffusion through pores | Slow to Moderate | Food packaging, fragrance-releasing textiles |

This table provides a hypothetical overview of potential polymer systems and their characteristics for the controlled release of the target ester, based on established principles of polymer science and controlled release technology.

Further research into the specific interactions between this compound and various advanced materials will be crucial for unlocking its full potential in these applications.

Environmental Fate and Degradation Pathways of Propionic Acid, 3 Ethoxy , Hexyl Ester

Abiotic Degradation Mechanisms in Environmental Compartments

Photolytic Degradation under Simulated Environmental Conditions

No specific studies on the photolytic degradation of Propionic acid, 3-ethoxy-, hexyl ester were identified. The degradation of esters under the influence of light is a known phenomenon, often influenced by the presence of photosensitizers in the environment. For instance, studies on other ester classes, such as phthalic acid esters, have shown that photodegradation can occur, with rates influenced by factors like the medium (water or organic phases) and the presence of catalysts like TiO2 nih.govnih.govresearchgate.net. However, without specific experimental data for this compound, its rate and mechanism of photolysis remain unknown.

Hydrolysis in Aqueous and Soil Environments

The hydrolysis of esters is a fundamental chemical reaction that results in the formation of a carboxylic acid and an alcohol chemguide.co.uklibretexts.org. This reaction can be catalyzed by acids or bases byjus.comlibretexts.org. For this compound, hydrolysis would yield 3-ethoxypropionic acid and hexanol. The rate of this reaction is highly dependent on pH, temperature, and the presence of catalysts in the environment. While databases exist for estimating hydrolysis rate constants of various esters epa.gov, specific, experimentally determined rates for this compound in different environmental compartments (e.g., water, soil) were not found.

Biotic Degradation Studies in Model Ecosystems

Microbial Biodegradation Pathways and Metabolite Identification

The biodegradation of esters in the environment is primarily carried out by microorganisms that produce esterase enzymes, which catalyze the initial hydrolysis of the ester bond. A study on the metabolism of a structurally similar compound, ethyl 3-ethoxypropionate, in rats, identified 3-ethoxypropionate and monoethyl malonate as major metabolites, indicating that after the initial hydrolysis, further oxidation of the molecule occurs nih.gov. This suggests a potential pathway for the biodegradation of the hexyl ester variant in the environment. However, no studies have specifically investigated the biodegradation of this compound in environmental matrices like soil or water to identify the complete degradation pathway and its metabolites.

Role of Specific Microorganisms in Ester Biodegradation

Various bacteria and fungi are known to degrade esters. For example, species of Pseudomonas and Rhodococcus have been identified in the degradation of other complex esters researchgate.netdtu.dk. It is plausible that similar microorganisms could be involved in the breakdown of this compound. However, no research has been published that isolates or identifies specific microbial strains responsible for the biodegradation of this particular compound.

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that utilize highly reactive radicals, such as the hydroxyl radical (•OH), to degrade persistent organic pollutants in water and wastewater nih.gov. Common AOPs include ozonation, UV/H₂O₂, and the Fenton process. These processes have been shown to be effective in degrading a wide range of organic compounds. While it can be hypothesized that AOPs would be effective in degrading this compound, no studies were found that have specifically applied these technologies to this compound for environmental remediation.

Emerging Applications and Future Research Trajectories for Propionic Acid, 3 Ethoxy , Hexyl Ester

Utilization in Specialized Chemical Formulations

While direct application data for hexyl 3-ethoxypropanoate is scarce, the extensive use of its counterpart, ethyl 3-ethoxypropionate (EEP), in the coatings industry provides a strong basis for predicting its utility. EEP is valued as a slow-evaporating, high-performance solvent that improves flow and leveling in automotive, industrial, and architectural coatings. specialchem.comeastman.com It is known for its excellent solvent activity, ability to prevent "solvent popping" in baked finishes, and high electrical resistance, making it suitable for electrostatic spray applications. specialchem.com

The substitution of the ethyl group with a hexyl group in hexyl 3-ethoxypropanoate is expected to significantly modify these properties. The longer, six-carbon alkyl chain would lower the compound's volatility and vapor pressure, resulting in an even slower evaporation rate. This characteristic is highly desirable in formulations for high-gloss finishes and low-Volatile Organic Compound (VOC) paints, where a longer open time allows for superior surface leveling and film formation. The increased lipophilicity from the hexyl group would also alter its solvency, potentially making it more effective for dissolving higher molecular weight or less polar polymers and resins. These properties position hexyl 3-ethoxypropanoate as a candidate for use as a specialty coalescing agent or retarder solvent in sophisticated coating systems, such as marine and protective coatings, where durability and a flawless finish are paramount.

Role as a Building Block in Advanced Organic Synthesis

The potential for hexyl 3-ethoxypropanoate as a synthetic building block is largely unexplored but can be inferred from the reactivity of its functional groups—an ester and an ether—and the known applications of similar molecules.

Heterocyclic compounds are foundational to pharmaceuticals, agrochemicals, and materials science. researchgate.net Molecules that can provide versatile fragments for ring construction are highly valuable. For instance, related derivatives like ethyl 3,3-diethoxypropanoate serve as key starting materials for synthesizing a wide range of heterocycles, including pyrimidines, isoxazoles, and coumarins. orgsyn.org

Theoretically, hexyl 3-ethoxypropanoate could be transformed into novel synthetic intermediates. The ester group can undergo reactions such as Claisen condensation or can be reduced to an alcohol, while the ether linkage could potentially be cleaved under specific conditions to yield a hydroxyl group. These transformations would unmask reactive sites, allowing the molecule's carbon skeleton to be incorporated into complex heterocyclic systems. Its bulkier hexyl group could be leveraged to enhance solubility in nonpolar reaction media or to introduce specific physical properties into the final heterocyclic product. This remains a fertile area for synthetic methodology research.

In multi-step synthesis, intermediates are chosen for their specific reactivity and physical properties. The ethyl ester, EEP, is already recognized for its use as a chemical intermediate. nih.govgoogle.com Hexyl 3-ethoxypropanoate could function similarly, particularly in syntheses where a less volatile or more lipophilic intermediate is advantageous.

Standard ester transformations, such as transesterification with other alcohols, amidation with amines, or reduction to 3-ethoxy-1-hexanol, could be employed to build more complex molecules. For example, its use could be envisioned in the synthesis of specialty plasticizers, surfactants, or active pharmaceutical ingredients where the 3-ethoxypropanoate backbone is a desired structural motif and the hexyl group aids in purification or imparts target properties like improved membrane permeability.

Integration into Sustainable Chemical Processes

The principles of green chemistry encourage the use of substances that are efficient, safe, and biodegradable. researchgate.netepa.gov Ethyl 3-ethoxypropionate is noted for being readily biodegradable and is considered an environmentally friendly solvent. eastman.com It is reasonable to hypothesize that hexyl 3-ethoxypropanoate would also exhibit good biodegradability, as the ester and ether linkages are susceptible to hydrolysis and microbial degradation.

The compound's very low volatility would be a significant advantage in creating sustainable formulations. By replacing more volatile solvents, it can help reduce VOC emissions, which are a major contributor to air pollution. mdpi.com Furthermore, the synthesis of such esters can often be achieved through catalytic methods, such as Fischer esterification or the Michael addition of an alcohol to an acrylate (B77674), which align with the green chemistry principle of catalysis over stoichiometric reagents. epa.govyoutube.com A potential sustainable synthesis route could involve the transesterification of EEP with 1-hexanol (B41254), a bio-based alcohol, thereby increasing the renewable content of the final product.

Interdisciplinary Research Opportunities Involving Propionic Acid, 3-Ethoxy-, Hexyl Ester

The unique combination of a flexible ether linkage and a moderately long alkyl chain makes hexyl 3-ethoxypropanoate an interesting candidate for interdisciplinary research:

Material Science and Polymer Chemistry: Its potential as a high-performance coalescing agent or a specialty plasticizer for polymers like polyvinyl chloride (PVC) or acrylates warrants investigation. Research could focus on how its incorporation affects the glass transition temperature (Tg), flexibility, and durability of polymer films.

Flavor and Fragrance Chemistry: Many simple alkyl esters, such as hexyl propionate (B1217596) and hexyl hexanoate, are used as flavor and fragrance agents due to their characteristic fruity aromas. nih.govthegoodscentscompany.com An organoleptic evaluation of purified hexyl 3-ethoxypropanoate could reveal novel scent or flavor profiles, opening a potential application in the food or cosmetics industries.

Process Chemistry and Engineering: Developing efficient and sustainable manufacturing processes for this compound is a key research opportunity. This includes optimizing catalytic transesterification from EEP or direct synthesis from 3-ethoxypropionic acid and 1-hexanol, potentially using continuous flow reactors to improve efficiency and safety. google.com

Unresolved Challenges and Future Directions in Hexyl 3-Ethoxypropanoate Research

The most significant challenge impeding the adoption of hexyl 3-ethoxypropanoate is the profound lack of fundamental scientific data. While its potential can be extrapolated, its actual properties and performance are undocumented in publicly accessible literature. This information gap defines the future research trajectory.

Key future directions must include:

Optimized Synthesis and Purification: Development of a scalable, high-yield synthesis protocol is the first critical step.

Comprehensive Physicochemical Characterization: A full analysis of its properties is required, including its boiling point, viscosity, surface tension, solubility parameters (e.g., Hansen solubility parameters), and flash point. This data is essential for any formulation or process design.

Toxicological and Ecotoxicological Profiling: To validate its standing as a "green" or sustainable chemical, detailed studies on its biodegradability, aquatic toxicity, and human safety profile are necessary.

Application-Specific Performance Testing: Rigorous testing is needed to confirm its hypothesized benefits as a coalescing agent in low-VOC coatings, a building block in targeted syntheses, or a fragrance component. These studies would provide the empirical evidence required for its commercialization.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for propionic acid, 3-ethoxy-, hexyl ester, and how do reaction conditions influence yield?